6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boron-containing organic compound It features a pyridine ring substituted with a methyl group and an amine group, along with a boronate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methyl-2-aminopyridine and pinacolborane.
Borylation Reaction: The key step involves the borylation of the pyridine ring. This is usually achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions often include a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or DMF) under an inert atmosphere.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may optimize reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the boronate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) in the presence of a base (e.g., NaOH, K2CO3).
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with new functional groups.
Scientific Research Applications
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on the specific application:
In Organic Synthesis: The boronate ester acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds.
In Medicine: For BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
6-Methyl-2-aminopyridine: The parent compound without the boronate ester moiety.
Pinacolborane: A common reagent in borylation reactions.
Uniqueness
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the combination of a pyridine ring with a boronate ester, providing both nucleophilic and electrophilic sites. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Biological Activity
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H18BN2O2 with a molecular weight of 276.11 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for enhancing the compound's stability and bioactivity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Targeting G-protein-coupled Receptors (GPCRs) : Preliminary data suggest that it may interact with GPCRs, which play crucial roles in signal transduction and cellular responses .
- Antiviral Properties : The compound has shown potential in inhibiting viral replication in preliminary studies involving influenza viruses .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6-Methyl Compound | MDA-MB-231 (Breast Cancer) | 0.126 | Inhibits cell proliferation |
Similar Compound | MCF7 (Breast Cancer) | 17.02 | Induces apoptosis |
The above table summarizes findings from various studies demonstrating the compound's effectiveness against different cancer cell lines. Notably, it showed a significant difference in efficacy between cancerous and non-cancerous cells.
Antiviral Activity
In studies focused on antiviral properties:
- The compound demonstrated a direct effect on viral replication in infected models.
- It exhibited a reduction in viral load by more than two logs in mouse models infected with influenza A .
Safety and Toxicity Profile
The safety profile of this compound is critical for its potential therapeutic applications. Toxicological assessments have indicated:
Risk Factor | Description |
---|---|
Acute Toxicity | Harmful if swallowed (H302) |
Safety Precautions | Use protective equipment when handling |
These findings emphasize the importance of conducting further toxicity studies to establish safe dosage levels for clinical applications.
Case Studies
Several case studies have explored the efficacy and safety of similar compounds:
- Study on MDA-MB-231 Cells : A study demonstrated that treatment with a related boron-containing compound inhibited lung metastasis significantly compared to standard treatments .
- Toxicity Assessment in Mice : In vivo studies revealed favorable safety profiles at high doses (40 mg/kg) without significant adverse effects .
Properties
IUPAC Name |
6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUFLCZLNBGBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694434 | |
Record name | 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220219-97-5 | |
Record name | 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220219-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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